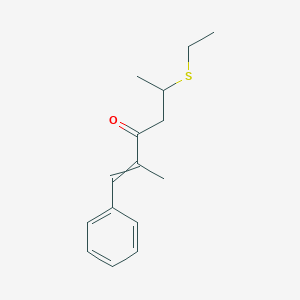
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is an organic compound characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenyl group attached to a hexenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable precursor with ethylsulfanyl groups, followed by the introduction of the phenyl and methyl groups through subsequent reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while maintaining high product quality. The use of advanced technologies such as flow reactors and automated control systems can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form covalent bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Propylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Butylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
Uniqueness
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The ethylsulfanyl group provides a balance between hydrophobicity and reactivity, while the phenyl group enhances its stability and potential for π-π interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
923038-89-5 |
|---|---|
Molekularformel |
C15H20OS |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
5-ethylsulfanyl-2-methyl-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C15H20OS/c1-4-17-13(3)11-15(16)12(2)10-14-8-6-5-7-9-14/h5-10,13H,4,11H2,1-3H3 |
InChI-Schlüssel |
RRGALIPXRPFCHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C)CC(=O)C(=CC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
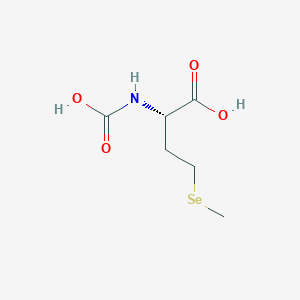
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
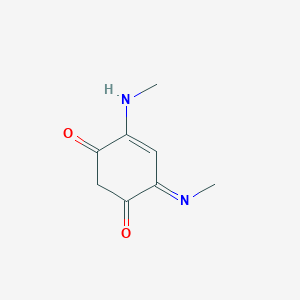
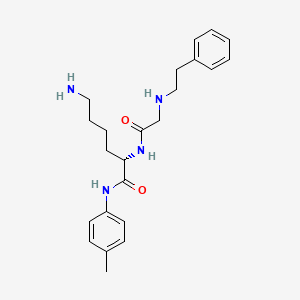
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
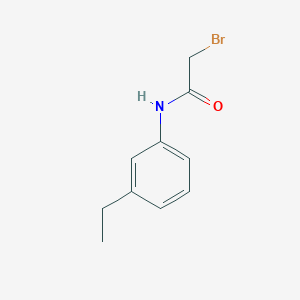
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)
